Exepanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Exepanol can be synthesized through a series of organic reactions involving the formation of the benzoxepine ring and subsequent functionalization. The synthesis typically involves:
Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methylamino group and hydroxyl group at specific positions on the benzoxepine ring.
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, ensuring high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
Selective Functionalization: Using specific reagents to introduce functional groups at desired positions.
Purification: Techniques such as crystallization and chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Exepanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoxepinone derivatives, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Exepanol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of benzoxepine derivatives.
Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic applications.
Medicine: Explored for its gastrokinetic properties and potential use in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Exepanol exerts its effects by interacting with specific molecular targets in the gastrointestinal system. It enhances the peristaltic reflex and increases the resting pressure of the lower esophageal sphincter. The exact molecular pathways involved include modulation of neurotransmitter release and interaction with smooth muscle receptors .
Comparison with Similar Compounds
Exepanol is unique among benzoxepine derivatives due to its specific gastrokinetic properties. Similar compounds include:
Metoclopramide: Another gastrokinetic agent but with a different chemical structure.
Domperidone: A dopamine antagonist with gastrokinetic effects.
Cisapride: A prokinetic agent that enhances gastrointestinal motility.
Compared to these compounds, this compound has a distinct mechanism of action and specific applications in gastrointestinal research .
Properties
CAS No. |
77416-65-0 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
JWUPWOYNGNTOKD-WCBMZHEXSA-N |
Isomeric SMILES |
CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O |
SMILES |
CNC1CC(C2=CC=CC=C2OC1)O |
Canonical SMILES |
CNC1CC(C2=CC=CC=C2OC1)O |
Synonyms |
2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol exepanol KC 2450 KC-2450 |
Origin of Product |
United States |
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